REACTION_CXSMILES
|
CC(C)=O.[NH2:5][C:6]1[S:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:10]=1.C(N(CC)CC)C.[Cl:24][CH:25]([CH3:29])[C:26](Cl)=[O:27]>O>[Cl:24][CH:25]([CH3:29])[C:26]([NH:5][C:6]1[S:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:10]=1)=[O:27]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to -10°--20° C
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
EXTRACTION
|
Details
|
Resulting oily substance was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was then successively washed with dilute hydrochloric acid and water
|
Type
|
CUSTOM
|
Details
|
After drying the solution
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from an ether/n-hexane mixed solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)NC=1SC=C(N1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |